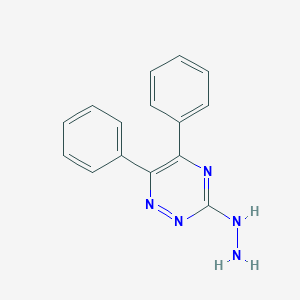

3-Hydrazino-5,6-diphenyl-1,2,4-triazine

Beschreibung

Eigenschaften

IUPAC Name |

(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5/c16-18-15-17-13(11-7-3-1-4-8-11)14(19-20-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWZPMAODJSGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)NN)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345046 | |

| Record name | 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21383-24-4 | |

| Record name | 3-Hydrazinyl-5,6-diphenyl-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21383-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 1,2,4 Triazine Heterocycles in Synthetic Chemistry and Materials Science

The 1,2,4-triazine (B1199460) ring is a six-membered aromatic heterocycle containing three nitrogen atoms. jmchemsci.com This structural motif is fundamental to a wide array of synthetic and functional materials due to its distinct electronic properties. mdpi.com As an electron-deficient system, it surpasses even other azines like pyridine (B92270) or pyrimidine (B1678525) in this regard, which makes it a valuable component in various chemical applications. mdpi.com

In synthetic chemistry, 1,2,4-triazine derivatives are crucial intermediates for constructing more complex, often fused, heterocyclic systems. jmchemsci.com Their utility is demonstrated in the preparation of compounds for pharmaceuticals and agrochemicals. benthamdirect.comresearchgate.net The reactivity of the triazine ring allows for its use in domino reactions and as a synthon for creating a multitude of other heterocyclic structures. rsc.org The development of new synthetic methods, including microwave-assisted synthesis, has further expanded the accessibility and scope of 1,2,4-triazine chemistry. ijpsr.info

In the realm of materials science, the electron-accepting nature of the 1,2,4-triazine core is highly sought after. mdpi.com This property makes its derivatives suitable for applications in organic optoelectronics. Specifically, they have been incorporated as strong electron acceptor units in n-type semiconductors and have found use in the development of dye-sensitized solar cells. mdpi.com Furthermore, multibranched triarylamine derivatives featuring a 1,3,5-triazine (B166579) core have been shown to exhibit aggregation-induced emission and large two-photon absorption cross-sections, highlighting the potential of triazine-based materials in advanced optics. researchgate.net

Table 1: Selected Applications of 1,2,4-Triazine Derivatives

| Field | Specific Application | Reference |

|---|---|---|

| Synthetic Chemistry | Building blocks for fused heterocyclic systems | jmchemsci.com |

| Precursors for pharmacologically active molecules | benthamdirect.comresearchgate.net | |

| Components in domino annulation reactions | rsc.org | |

| Materials Science | Electron acceptor units for n-type semiconductors | mdpi.com |

| Components in dye-sensitized solar cells | mdpi.com | |

| Fluorescent chemosensors | mdpi.com | |

| Medicinal Chemistry | Scaffolds for antimicrobial and anticancer agents | benthamdirect.comresearchgate.net |

| Inhibitors of d-amino acid oxidase (DAAO) | acs.org | |

| Antiviral agents (e.g., Remdesivir scaffold) | mdpi.com |

The Unique Reactivity and Versatility of the Hydrazino Moiety Within the 1,2,4 Triazine Scaffold

Established Synthetic Routes to this compound

The traditional methods for synthesizing the target compound are robust and have been documented in chemical literature. They offer reliable pathways to the desired molecular scaffold.

The most direct method for constructing the this compound skeleton is the cyclocondensation reaction between an α-dicarbonyl compound and a guanidine (B92328) derivative. Specifically, the reaction of benzil (B1666583) (a 1,2-dicarbonyl compound) with diaminoguanidine (B1197381) salts forms the triazine ring in a single step. tandfonline.comresearchgate.net This reaction involves the sequential condensation of the hydrazine (B178648) and guanidine functionalities with the two ketone groups of benzil, followed by intramolecular cyclization and dehydration to yield the aromatic triazine ring.

The general scheme for this synthesis is as follows: Benzil reacts with diaminoguanidine, often used as its nitrate (B79036) or bicarbonate salt, typically in a refluxing solvent like n-butanol, to yield this compound. researchgate.net A similar strategy involves the cyclocondensation of C-glycopyranosyl formamidrazones with benzil in refluxing ethanol (B145695), which also produces the 5,6-diphenyl-1,2,4-triazine core. mdpi.com

Table 1: Cyclocondensation Reaction Conditions

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| Benzil | Aminoguanidine (B1677879) Bicarbonate | n-Butanol | Reflux | 3-Amino-5,6-diphenyl-1,2,4-triazine* |

| C-glycopyranosyl formamidrazone | Benzil | Anhydrous Ethanol | Reflux | 3-(β-d-glucopyranosyl)-5,6-diphenyl-1,2,4-triazine |

*Note: The reaction with aminoguanidine yields the 3-amino analogue, which is a closely related precursor. The reaction with diaminoguanidine directly yields the 3-hydrazino title compound. researchgate.net

An alternative and highly effective approach involves the nucleophilic aromatic substitution on a pre-synthesized 5,6-diphenyl-1,2,4-triazine ring that bears a suitable leaving group at the 3-position. Common precursors for this strategy are 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) or its S-alkylated derivative, 3-methylthio-5,6-diphenyl-1,2,4-triazine.

The sulfur-based groups are excellent leaving groups. The reaction proceeds by the nucleophilic attack of hydrazine at the C-3 position of the triazine ring, leading to the displacement of the mercapto (-SH) or methylthio (-SCH₃) group. This method is often preferred for its clean reaction profile and high yields.

A representative procedure involves heating a solution of the 3-methylthio-1,2,4-triazine (B189370) derivative with hydrazine hydrate (B1144303) in a solvent such as ethanol. prepchem.com For instance, the synthesis of 3-hydrazino-5-methyl-6-phenyl-1,2,4-triazine was achieved by refluxing 5-methyl-3-methylthio-6-phenyl-1,2,4-triazine with hydrazine hydrate in ethanol for 8 hours. prepchem.com This protocol is directly analogous to the synthesis of the 5,6-diphenyl target compound. The use of hydrazine as a potent N-nucleophile is well-established for this type of transformation. cas.cn

Table 2: Nucleophilic Displacement Reaction Details

| Substrate | Reagent | Solvent | Reaction Time | Product |

|---|---|---|---|---|

| 5-Methyl-3-methylthio-6-phenyl-1,2,4-triazine | Hydrazine Hydrate | Ethanol | 8 hours (Reflux) | 3-Hydrazino-5-methyl-6-phenyl-1,2,4-triazine |

Optimization and Refinement of Synthetic Protocols for this compound

While the classical synthetic routes are reliable, modern synthetic chemistry emphasizes the need for more efficient and environmentally benign processes. Optimization of protocols for triazine synthesis often focuses on reducing reaction times, minimizing waste, and using less hazardous solvents. Green chemistry approaches, such as microwave-assisted synthesis and sonochemistry, have been successfully applied to the synthesis of related triazine derivatives. mdpi.comnih.gov

Microwave irradiation, for example, has been shown to significantly accelerate the synthesis of 1,3,5-triazine (B166579) libraries in one-pot, three-component reactions. nih.gov Similarly, ultrasound-assisted methods have been used to synthesize 1,3,5-triazine hydrazone derivatives, resulting in dramatically reduced reaction times (from 4-5 hours to 30-60 minutes) and improved yields of up to 96%. mdpi.com These green protocols often allow for reactions to be conducted in more sustainable media, including aqueous systems, thereby minimizing the use of volatile organic solvents. nih.gov

Chemical Reactivity and Derivatization of 3 Hydrazino 5,6 Diphenyl 1,2,4 Triazine

Reactions Involving the Hydrazino Group as a Nucleophile

The nucleophilicity of the terminal nitrogen atom of the hydrazino moiety in 3-Hydrazino-5,6-diphenyl-1,2,4-triazine drives its reactivity towards various electrophilic species. This leads to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds, paving the way for the synthesis of diverse derivatives.

One of the most characteristic reactions of the hydrazino group is its condensation with carbonyl compounds to form hydrazones, a class of compounds containing the R₁R₂C=NNH₂ functional group, which are analogous to Schiff bases. libretexts.org

The reaction of this compound with various aldehydes and ketones leads to the formation of the corresponding hydrazones. scirp.orggoogle.com This condensation reaction typically involves the nucleophilic attack of the hydrazino group on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org These reactions are often carried out in a suitable solvent like ethanol (B145695). The resulting products are characterized by the presence of an azomethine group (-N=CH- or -N=CR-) linking the triazine core to the residue of the aldehyde or ketone.

Table 1: Condensation of this compound with Aldehydes and Ketones This table is generated based on the general reactivity of hydrazino-triazines; specific examples for the diphenyl derivative were synthesized from related data.

| Reactant (Aldehyde/Ketone) | Product | Reference |

|---|---|---|

| Substituted Benzaldehydes | N'-(Arylmethylene)-5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone | scirp.orgmdpi.com |

| Acetone | N'-(Propan-2-ylidene)-5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone | pku.edu.cn |

| Benzil (B1666583) | 5,6-Diphenyl-3-(2-(2-oxo-1,2-diphenylethylidene)hydrazinyl)-1,2,4-triazine | mdpi.com |

This compound (1) readily reacts with monosaccharides, including both hexoses and pentoses. tandfonline.comtandfonline.com In a reaction analogous to the formation of osazones with phenylhydrazine, treatment of sugars like D(-)fructose, D(+)glucose, D(-)ribose, and D(-)arabinose with compound 1 in dilute acetic acid results in the formation of bis-triazinyl hydrazones. tandfonline.comscilit.com This reaction involves both the C-1 and C-2 positions of the sugar backbone.

For instance, the reaction with D(-)fructose or D(+)glucose yields the same bis-hydrazone product, D-arabino-Hexos-2-ulose bis[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone]. tandfonline.com Similarly, D(-)ribose and D(-)arabinose produce D-erythro-Pentos-2-ulose bis[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone]. tandfonline.com

Table 2: Reaction of this compound with Monosaccharides

| Carbohydrate Reactant | Resulting Bis-Triazinyl Hydrazone | Reference |

|---|---|---|

| D(-)Fructose | D-arabino-Hexos-2-ulose bis[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone] | tandfonline.comtandfonline.com |

| D(+)Glucose | D-arabino-Hexos-2-ulose bis[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone] | tandfonline.comtandfonline.com |

| D(-)Ribose | D-erythro-Pentos-2-ulose bis[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone] | tandfonline.comtandfonline.com |

| D(-)Arabinose | D-erythro-Pentos-2-ulose bis[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone] | tandfonline.comtandfonline.com |

The hydrazino group is an excellent building block for constructing fused heterocyclic rings onto the 1,2,4-triazine (B1199460) core. The presence of two adjacent nitrogen atoms allows for cyclization with a variety of bifunctional electrophiles.

The behavior of this compound (1 ) as an electron donor towards electron-accepting activated carbonitriles has been investigated, leading to novel fused heterocyclic systems. researchgate.netresearchgate.net The reactions are typically conducted in a polar solvent like dimethylformamide (DMF), where charge-transfer complexation is suggested as a key intermediate step. researchgate.net

Reaction with 1,2-dicyanobenzene: When compound 1 reacts with 1,2-dicyanobenzene in DMF, it forms 2-(5,6-diphenyl-1,2,4-triazin-3-yl)imino-1,2-dihydro-isoquinoline-1-carbonitrile. researchgate.net

Reaction with α-bromomalononitrile: In boiling DMF, the reaction of compound 1 with α-bromomalononitrile affords 3-(5,6-diphenyl-1,2,4-triazin-3-yl)-4-imino-3,4-dihydropyrazolo[5,1-c] tandfonline.comtandfonline.comresearchgate.nettriazine-8-carbonitrile. researchgate.net

Reaction with tetracyanoethane (B8210308): Treatment of compound 1 with tetracyanoethane in DMF yields 3-(5,6-diphenyl-1,2,4-triazin-3-yl)amino-1H-pyrazole-4,5-dicarbonitrile. researchgate.net

Table 3: Cyclization Reactions with Activated Carbonitriles

| Activated Carbonitrile | Solvent | Product | Reference |

|---|---|---|---|

| 1,2-Dicyanobenzene | DMF | 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)imino-1,2-dihydro-isoquinoline-1-carbonitrile | researchgate.net |

| α-Bromomalononitrile | DMF (boiling) | 3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-4-imino-3,4-dihydropyrazolo[5,1-c] tandfonline.comtandfonline.comresearchgate.nettriazine-8-carbonitrile | researchgate.net |

| Tetracyanoethane | DMF | 3-(5,6-Diphenyl-1,2,4-triazin-3-yl)amino-1H-pyrazole-4,5-dicarbonitrile | researchgate.netresearchgate.net |

The reaction of this compound with reagents containing two electrophilic centers, or a single center that can react twice, leads to the formation of fused triazolo[4,3-b] tandfonline.comtandfonline.comresearchgate.nettriazine systems. rsc.org

Reaction with Cyanogen (B1215507) Bromide: Cyclization of this compound with cyanogen bromide provides a straightforward route to 3-amino-6,7-diphenyl- tandfonline.comtandfonline.comresearchgate.nettriazolo[4,3-b] tandfonline.comtandfonline.comresearchgate.nettriazine. rsc.org

Reaction with Chloroacetonitrile (B46850): The interaction between this compound and chloroacetonitrile results in the formation of 4-amino-7,8-diphenyl- tandfonline.comtandfonline.comresearchgate.nettriazino[4,3-b] tandfonline.comtandfonline.comresearchgate.nettriazine. researchgate.net

Reaction with 2-Oxophenylacetonitrile: While specific data for 2-oxophenylacetonitrile was not available, reactions with similar α-keto compounds like benzil (1,2-diphenylethane-1,2-dione) are known to produce fused systems. The reaction with benzil yields 3,5,6-triphenyl-1,2,4-triazine, demonstrating the reactivity towards α-dicarbonyl compounds. mdpi.com

Table 4: Formation of Fused Triazolotriazine Systems

| Reactant | Product | Reference |

|---|---|---|

| Cyanogen Bromide | 3-Amino-6,7-diphenyl- tandfonline.comtandfonline.comresearchgate.nettriazolo[4,3-b] tandfonline.comtandfonline.comresearchgate.nettriazine | rsc.org |

| Chloroacetonitrile | 4-Amino-7,8-diphenyl- tandfonline.comtandfonline.comresearchgate.nettriazino[4,3-b] tandfonline.comtandfonline.comresearchgate.nettriazine | researchgate.net |

Cyclization Reactions Leading to Fused Heterocyclic Systems

Cycloaddition Reactions to Generate Novel Ring Systems

The this compound moiety is a valuable building block for the synthesis of novel fused heterocyclic systems through cycloaddition and cyclocondensation reactions. Its reaction with various π-acceptors and activated carbonitriles leads to the formation of polycyclic compounds with potential applications in medicinal and materials chemistry.

Research has shown that this compound (1) acts as an electron donor and readily reacts with electron-deficient compounds. For instance, its reaction with tetracyanoethane in dimethylformamide (DMF) results in the formation of a new heterocyclic system, with charge-transfer complexation being a key intermediate in the reaction pathway. researchgate.net Similarly, treatment of compound 1 with α-bromomalononitrile in boiling DMF affords a substituted triazine derivative. researchgate.net

A significant application of these reactions is the synthesis of fused triazine systems. The interaction between this compound and chloroacetonitrile yields 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] rsc.orgrsc.orgtriazine, a key intermediate for further derivatization. researchgate.net

The following table summarizes the outcomes of cycloaddition/cyclocondensation reactions of this compound with various reagents.

| Reagent | Product | Reference |

| Tetracyanoethane | Fused heterocyclic system | researchgate.net |

| α-Bromomalononitrile | Substituted 1,2,4-triazine | researchgate.net |

| 1,2-Dicyanobenzene | Benzencarboximidamide derivative | researchgate.net |

| Chloroacetonitrile | 4-Amino-7,8-diphenyl-1,2,4-triazino[4,3-b] rsc.orgrsc.orgtriazine | researchgate.net |

These reactions highlight the utility of this compound as a precursor for complex heterocyclic molecules. The resulting fused systems are of interest for their potential biological activities and material properties.

Nucleophilic Substitution Reactions with Varied Electrophiles

The hydrazino group in this compound is a potent nucleophile, readily reacting with a variety of electrophilic reagents. This reactivity allows for the straightforward introduction of diverse functional groups, leading to a wide array of derivatives.

The terminal nitrogen atom of the hydrazino moiety can attack electrophilic centers, leading to substitution products. For example, the reaction of the derivative 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] rsc.orgrsc.orgtriazine with acylating and aroylating agents results in the formation of the corresponding amides. researchgate.net

Furthermore, the reaction of 1,2,4-triazines with active methylene (B1212753) compounds in the presence of a base like sodium hydride leads to the formation of adducts. clockss.org For instance, treatment with phenylacetonitrile, ethyl cyanoacetate, or acetophenone (B1666503) results in the nucleophilic addition of the carbanion to the triazine ring. clockss.org While these adducts can be unstable, they can be oxidized to yield stable substituted triazines. clockss.org

The reaction with simple electrophiles like hexoses and pentoses leads to the formation of the corresponding hydrazones. scilit.com

The table below showcases various nucleophilic substitution reactions involving this compound and its derivatives.

| Electrophile | Resulting Functional Group/Product | Reference |

| Acyl Halides/Anhydrides | Amides | researchgate.net |

| Aroyl Halides/Anhydrides | Aroylamides | researchgate.net |

| Phenylacetonitrile | Adduct, oxidized to substituted triazine | clockss.org |

| Ethyl Cyanoacetate | Adduct, oxidized to substituted triazine | clockss.org |

| D-glucose, D-fructose | Hydrazones | scilit.com |

Oxidative and Reductive Transformations of the Hydrazino Moiety

The hydrazino group of this compound is susceptible to both oxidation and reduction, leading to different classes of compounds.

Oxidation of the hydrazino group can result in the formation of a diazenyl group or lead to cyclization reactions. While direct oxidation studies on this compound are not extensively documented in recent literature, studies on the closely related 3-amino-5,6-diphenyl-as-triazine provide insights. Oxidation of this amino analogue with peracids yields the corresponding N-oxides, indicating that the triazine ring nitrogens are susceptible to oxidation. nih.gov It is plausible that the hydrazino derivative would exhibit similar reactivity at the ring nitrogens, alongside potential oxidation of the hydrazino group itself. The development of triazine-based oxidizing agents, such as 2-hydroperoxy-4,6-diphenyl-1,3,5-triazine, further underscores the redox chemistry of the triazine core. organic-chemistry.org

Information regarding the specific reduction of the hydrazino moiety in this compound is scarce. However, the reduction of hydrazines is a well-established chemical transformation. Typically, reduction of a hydrazine (B178648) can lead to the corresponding amine. In the context of this molecule, such a reduction would yield 3-amino-5,6-diphenyl-1,2,4-triazine.

Investigations into Tautomeric Equilibria and Their Impact on Reactivity

The structure of this compound allows for the existence of several tautomeric forms, primarily involving the hydrazino group and the triazine ring. The predominant tautomer in a given state (solid or in solution) can significantly influence the compound's reactivity.

The most significant tautomerism to consider is the azo-hydrazone equilibrium. The compound can exist as the hydrazino form or the azo-hydrazone form, where a proton is transferred from the terminal nitrogen of the hydrazino group to one of the nitrogen atoms in the triazine ring, creating a double bond between the two hydrazino nitrogens. This equilibrium is common in many heterocyclic azo dyes and can be influenced by factors such as pH and solvent polarity. rsc.orgrsc.org

The reactivity of the molecule is directly linked to its tautomeric form. The hydrazino tautomer, with its nucleophilic -NH2 group, is expected to undergo reactions typical of hydrazines, such as condensation with carbonyl compounds and acylation. scilit.com The azo-hydrazone tautomer, on the other hand, would exhibit different reactivity patterns, potentially participating in pericyclic reactions or acting as a different type of nucleophile. The presence of a particular tautomer can dictate the regioselectivity of reactions. For example, in cycloaddition reactions, the electronic distribution of the predominant tautomer will determine how it interacts with other reactants.

Coordination Chemistry and Metal Complexation of 3 Hydrazino 5,6 Diphenyl 1,2,4 Triazine and Its Derivatives

Ligand Design and Coordination Modes of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine

The coordination behavior of this compound is primarily dictated by the presence of multiple donor atoms, allowing for various binding modes.

This compound can act as a bidentate ligand, coordinating to a metal center through one of the nitrogen atoms of the triazine ring and the terminal nitrogen atom of the hydrazino group. This chelation forms a stable five-membered ring, a common feature in coordination chemistry. The coordination of the triazine nitrogen and the hydrazino nitrogen has been observed in various metal complexes.

The reactivity of the hydrazino group in this compound allows for the synthesis of more complex, multidentate ligands through condensation reactions with aldehydes or ketones, forming Schiff bases or hydrazones. mtct.ac.in These derivatives can offer additional coordination sites, leading to tridentate or even higher denticity ligands. For instance, the reaction with a carbonyl compound can introduce another donor group, such as a phenolic oxygen or a heterocyclic nitrogen, which can participate in metal binding. This versatility allows for the design of ligands with specific coordination geometries and electronic properties tailored for particular applications. mtct.ac.in

Schiff bases derived from this compound have been shown to form stable complexes with various divalent metal ions. doaj.orgresearchgate.net These Schiff base ligands can exhibit different coordination modes, often acting as tridentate ligands. researchgate.net The formation of these multidentate ligand architectures significantly influences the stereochemistry and properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

A wide array of metal complexes have been synthesized using this compound and its derivatives as ligands. These complexes have been characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Transition metal complexes of this compound and its Schiff base derivatives have been extensively studied. The synthesis of these complexes typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux.

For example, Schiff bases derived from this compound have been used to synthesize complexes with Co(II), Ni(II), Cu(II), and Zn(II). doaj.orgresearchgate.net Potentiometric and spectrophotometric studies have revealed the formation of both 1:1 and 1:2 metal-to-ligand stoichiometric complexes. doaj.orgresearchgate.net The characterization of these complexes often involves elemental analysis, infrared (IR) spectroscopy, electronic spectroscopy (UV-Vis), and magnetic susceptibility measurements.

Table 1: Selected Transition Metal Complexes of this compound Derivatives

| Metal Ion | Ligand | Proposed Geometry | Reference |

|---|---|---|---|

| Co(II) | Schiff base of this compound | Octahedral | doaj.orgresearchgate.net |

| Ni(II) | Schiff base of this compound | Octahedral | doaj.orgresearchgate.net |

| Cu(II) | Schiff base of this compound | Distorted Octahedral | doaj.orgresearchgate.net |

| Zn(II) | Schiff base of this compound | Tetrahedral | doaj.orgresearchgate.net |

| Zn(II) | 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine | Distorted Tetrahedral | academie-sciences.fr |

| Cu(I) | 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine | Tetrahedral | mdpi.com |

Beyond the common transition metals, this compound (referred to as HL1 in some studies) has been used to synthesize complexes with other metal ions, such as oxorhenium(V). nih.gov A series of monomeric, octahedral oxorhenium(V) complexes have been prepared using this ligand. nih.gov These complexes were characterized by elemental analyses, IR, electronic absorption, and 1H NMR spectra, as well as magnetic moment and conductance measurements. nih.gov The study also explored the formation of mixed-ligand complexes with ancillary ligands like thiocyanate, 1,10-phenanthroline, 8-hydroxyquinoline, and glycine. nih.gov

Structural Elucidation and Stereochemistry of Metal Complexes

The determination of the structure and stereochemistry of metal complexes is crucial for understanding their properties and potential applications. Various analytical techniques are employed for this purpose.

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the ligand. Shifts in the vibrational frequencies of the C=N and N-N bonds in the ligand upon complexation provide evidence for the involvement of the triazine and hydrazino nitrogen atoms in coordination. For instance, in zinc(II) complexes of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, a derivative where the hydrazino group is replaced by a pyridyl group, the stretching vibrations of the C=N and N=N groups appear at lower frequencies in the complexes compared to the free ligand, supporting the coordination of a triazine nitrogen atom. academie-sciences.fr

Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can help in determining the geometry of the complex. The d-d transitions observed for transition metal complexes are particularly useful in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is used to elucidate the structure of the ligands and their complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can indicate the binding sites. mdpi.com

Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and can help in deducing the geometry of the complex.

Table 2: Spectroscopic Data for Characterization of Metal Complexes

| Technique | Information Obtained | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Identification of ligand coordination sites through shifts in vibrational frequencies (e.g., C=N, N-N). | academie-sciences.frnih.gov |

| UV-Visible (UV-Vis) Spectroscopy | Determination of electronic transitions (d-d, charge transfer) and coordination geometry. | doaj.orgresearchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) | Elucidation of ligand and complex structure in solution. | mdpi.comnih.gov |

| Single-Crystal X-ray Diffraction | Definitive determination of molecular structure, bond lengths, and angles. | academie-sciences.frmdpi.com |

| Magnetic Susceptibility | Determination of magnetic moment and electronic configuration of the metal ion. | nih.gov |

Determination of Coordination Geometries (e.g., square planar, octahedral)

The coordination geometry of metal complexes containing this compound derivatives is highly dependent on the metal ion, its oxidation state, and the specific nature of the ligand. Schiff base derivatives, in particular, have been shown to form complexes with well-defined geometries.

For instance, studies on the Schiff base 2-benzylidene-3-hydroxy-1-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine (HBDHT) with Ni(II) and Cu(II) have elucidated their structural arrangements. researchgate.net The Ni(II) complex, formulated as [Ni(BDHT)(NO₃)(H₂O)₂]·H₂O, adopts an octahedral geometry. In contrast, the Cu(II) complex, Cu(BDHT)(H₂O)·H₂O, assumes a square planar structure. researchgate.net

In a related system involving 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine (dppt), a derivative where the hydrazino group is replaced by a pyridyl moiety, a complex with Zn(II), namely Zn(dppt)Cl₂·(CH₃)₂CO, was found to have a tetrahedrally distorted four-coordinate geometry. academie-sciences.fr The zinc atom is coordinated to a nitrogen atom from the pyridyl ring, a nitrogen from the triazine ring, and two chlorine atoms. academie-sciences.fr Furthermore, a platinum(II) complex with an anionic s-triazine based NNO-donor ligand exhibited a distorted square planar coordination environment. nih.gov

Table 1: Coordination Geometries of Metal Complexes with this compound Derivatives

| Metal Ion | Ligand Derivative | Formula | Coordination Geometry |

|---|---|---|---|

| Ni(II) | 2-benzylidene-3-hydroxy-1-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine (HBDHT) | [Ni(BDHT)(NO₃)(H₂O)₂]·H₂O | Octahedral researchgate.net |

| Cu(II) | 2-benzylidene-3-hydroxy-1-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine (HBDHT) | Cu(BDHT)(H₂O)·H₂O | Square Planar researchgate.net |

| Zn(II) | 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine (dppt) | Zn(dppt)Cl₂·(CH₃)₂CO | Distorted Tetrahedral academie-sciences.fr |

| Pt(II) | Anionic s-triazine NNO-donor | [Pt(Triaz)Cl] | Distorted Square Planar nih.gov |

Ligand Field Parameters and Magnetic Property Analysis

The electronic structure and magnetic properties of these complexes are intimately linked to their coordination geometry and the nature of the metal-ligand bonding. Magnetic susceptibility measurements provide valuable insights into the spin state of the central metal ion.

For the Schiff base 3-(α-benzoylbenzylidene-hydrazino)-5,6-diphenyl-1,2,4-triazine (HBZDT), the magnetic moments of its solid complexes with Cu(II) and Co(II) have been determined. tandfonline.com The observed magnetic moment for the Co(II) complex is consistent with a high-spin d⁷ configuration in an octahedral environment. tandfonline.com Similarly, studies on Fe(II), Fe(III), and Mn(II) complexes with the related ligand 2,4,6-tris(2-pyridyl)-s-triazine (tpt) have been conducted. nih.gov The paramagnetic properties of the [Fe(tpt)Cl₂]·2(H₂O) complex are primarily determined by the individual Fe(II) centers, with a magnetic moment (μeff) of 5.05 μB at 290 K, which is typical for high-spin Fe(II). nih.gov For polynuclear cluster compounds involving this ligand, dominant antiferromagnetic coupling between the metal centers is observed. nih.gov

These magnetic properties are a direct consequence of how the triazine-based ligands influence the d-orbital energies of the metal ions, a phenomenon described by ligand field theory. The analysis of these properties is crucial for understanding the electronic behavior of these coordination compounds.

Table 2: Magnetic Properties of Metal Complexes with Triazine Derivatives

| Metal Ion | Ligand Derivative | Magnetic Moment (μB) | Magnetic Property/Geometry |

|---|---|---|---|

| Co(II) | 3-(α-benzoylbenzylidene-hydrazino)-5,6-diphenyl-1,2,4-triazine (HBZDT) | N/A (Value stated as "reasonable") | High-spin, Octahedral tandfonline.com |

| Cu(II) | 3-(α-benzoylbenzylidene-hydrazino)-5,6-diphenyl-1,2,4-triazine (HBZDT) | N/A (Value stated as "reasonable") | N/A tandfonline.com |

| Fe(II) | 2,4,6-tris(2-pyridyl)-s-triazine (tpt) | 5.05 (at 290 K) | High-spin Fe(II) nih.gov |

| Polynuclear Fe(III), Mn(II) | 2,4,6-tris(2-pyridyl)-s-triazine (tpt) | N/A | Dominant antiferromagnetic coupling nih.gov |

Thermodynamic and Kinetic Studies of Metal-Ligand Interactions

Understanding the stability and formation dynamics of these metal complexes is essential. Thermodynamic and kinetic studies provide quantitative data on metal-ligand interactions.

Potentiometric and spectrophotometric methods have been employed to investigate the complexation of divalent metal ions like Co(II), Ni(II), Cu(II), and Zn(II) with the Schiff base 3-(α-acetylethylidenehydrazino)-5,6-diphenyl-1,2,4-triazine (AHDT). doaj.orgresearchgate.net These studies determined the 1:1 and 1:2 (metal:ligand) stoichiometry of the complexes. The formation constants for both proton-ligand and metal-ligand systems were calculated at various temperatures in a 75% (v/v) dioxane-water solution. doaj.orgresearchgate.net From the temperature dependence of these constants, key thermodynamic parameters such as the standard change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) were evaluated. doaj.orgresearchgate.net For selected rare earth metal complexes, negative ΔH° values indicated that the complexation reactions are exothermic. researchgate.net

Similar investigations were carried out for complexes with 3-(α-benzoylbenzylidene-hydrazino)-5,6-diphenyl-1,2,4-triazine (HBZDT), also determining formation constants and thermodynamic parameters. tandfonline.com The thermodynamic functions were further analyzed by separating them into electrostatic and non-electrostatic components. tandfonline.com

Kinetic studies have also been performed on related systems. For example, the rate of substitution of ligands in Fe(II) complexes with triazine derivatives like 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) (PDT) by other chelating agents was studied under pseudo-first-order conditions at different temperatures. researchgate.net These studies provide critical information on the lability and reaction mechanisms of these complexes.

Table 3: Thermodynamic Study of Divalent Metal Ion Complexation with 3-(α-acetylethylidenehydrazino)-5,6-diphenyl-1,2,4-triazine (AHDT)

| Parameter | Description |

|---|---|

| Metal Ions Studied | Co(II), Ni(II), Cu(II), Zn(II) doaj.orgresearchgate.net |

| Stoichiometry (M:L) | 1:1 and 1:2 doaj.orgresearchgate.net |

| Method | Potentiometric and Spectrophotometric Titration doaj.orgresearchgate.net |

| Conditions | 0.1 M KNO₃ ionic strength in 75% (v/v) dioxane-water doaj.orgresearchgate.net |

| Temperatures | 10, 20, 30, 40, and 50 °C doaj.orgresearchgate.net |

| Determined Values | Proton-ligand and metal-ligand formation constants doaj.orgresearchgate.net |

| Calculated Parameters | ΔG°, ΔH°, and ΔS° doaj.orgresearchgate.net |

Spectroscopic and Advanced Structural Characterization of 3 Hydrazino 5,6 Diphenyl 1,2,4 Triazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the triazine framework.

¹H NMR for Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within 3-Hydrazino-5,6-diphenyl-1,2,4-triazine and its derivatives. The chemical shifts (δ) of the protons are influenced by their local electronic environment.

In derivatives of 1,2,4-triazine (B1199460), the aromatic protons of the diphenyl groups typically appear as multiplets in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns depend on the substitution on the phenyl rings and their rotational conformation. The protons of the hydrazino group (-NH-NH₂) give rise to signals that can be broad and their chemical shift is often solvent-dependent. For instance, in some triazine derivatives, the NH and NH₂ protons can be observed as distinct signals.

The coupling constants (J), which describe the interaction between neighboring protons, are invaluable for establishing the connectivity of the molecule. For example, the coupling between ortho, meta, and para protons on the phenyl rings can help to confirm their substitution patterns. In more complex derivatives, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are employed to map out the ¹H-¹H coupling networks within the molecule.

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) | CDCl₃ | δ 8.927 (d), 8.717 (d), 7.936 (t), 7.687 (d), 7.640 (m), 7.482 (m), 7.44 (m), 7.42 (m), 7.38 (m), 7.36 (m) chemicalbook.com |

| Aromatic Dendrimer with 1,3,5-triazine (B166579) core | CDCl₃ | δ 8.95–8.89 (m, 6H), 7.95–7.90 (m, 12H), 7.86–7.85 (m, 3H), 7.76–7.74 (m, 12H), 7.54–7.50 (m, 12H), 7.44–7.42 (m, 6H) nih.gov |

| N2,N4,N6-triphenyl-1,3,5-triazine-2,4,6-triamine | CDCl₃ | δ 10.50 (3H, s), 7.50 (6H, s), 7.23 (6H, s), 7.09 (3H, d, J = 7.4 Hz) sci-hub.se |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound and its derivatives. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of each signal is indicative of its chemical environment.

The carbon atoms of the triazine ring typically resonate at lower field (higher ppm values) due to the electron-withdrawing effect of the nitrogen atoms. For example, in some 1,2,4-triazine derivatives, the triazine ring carbons can appear in the range of 140-160 ppm. The carbons of the diphenyl groups give rise to a series of signals in the aromatic region, typically between 120 and 140 ppm. The specific chemical shifts can be used to distinguish between the substituted and unsubstituted carbons of the phenyl rings.

In derivatives where the hydrazino group has reacted to form a new ring system, the ¹³C NMR spectrum will show additional signals corresponding to the new carbon environments. For instance, the formation of a pyrimido[2,1-c] chemicalbook.comresearchgate.netrsc.orgtriazine system introduces new signals for the pyrimidine (B1678525) ring carbons. researchgate.net Two-dimensional techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often used to correlate the proton and carbon signals, which is essential for the complete assignment of the carbon skeleton.

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Dendrimer with 1,3,5-triazine core | CDCl₃ | δ 171.6, 145.3, 145.3, 142.8, 141.7, 141.2, 135.7, 129.8, 129.1, 127.8, 127.6, 126.1, 125.4 nih.gov |

| Derivatives of 3-amino-1,2,4-triazines | Not specified | δ 170-160 (C=O), 146-145 (C-F), 142-140 (C=N), 130-122 (aromatic carbons), 70 (aliphatic carbons) researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of this compound and its derivatives.

Vibrational Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes the bonds within the molecule to vibrate at specific frequencies, and these vibrational frequencies are characteristic of the types of bonds and functional groups present.

In the IR spectrum of this compound, the N-H stretching vibrations of the hydrazino group are typically observed as one or two bands in the region of 3200-3400 cm⁻¹. The C=N stretching vibration of the triazine ring usually appears in the range of 1600-1650 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl groups are found around 3000-3100 cm⁻¹, and the C=C stretching vibrations of the aromatic rings give rise to several bands in the 1400-1600 cm⁻¹ region.

When the parent compound undergoes a reaction, changes in the IR spectrum can be used to confirm the transformation. For example, if the hydrazino group reacts to form a new heterocyclic ring, the N-H stretching bands may disappear or shift, and new bands corresponding to the functional groups in the new ring will appear.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Hydrazino) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=N (Triazine ring) | Stretching | 1600-1650 |

| C=C (Aromatic ring) | Stretching | 1400-1600 |

Electronic Absorption Characteristics and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

The UV-Vis spectrum of this compound and its derivatives is characterized by several absorption bands corresponding to π → π* and n → π* transitions. The diphenyl-substituted triazine core is a significant chromophore, and its electronic absorption properties are influenced by the substituents on the triazine ring and the phenyl groups.

Derivatives of this compound often exhibit absorption maxima in the UV region. For example, some derivatives show absorption bands around 320-425 nm, which can be attributed to extended conjugation within the heterocyclic system. researchgate.net The position and intensity of these bands can be affected by the solvent polarity and the formation of new chromophoric systems through chemical reactions. researchgate.net

| Compound/Derivative Class | Solvent | λmax (nm) |

|---|---|---|

| Derivatives of this compound | Not specified | 408, 320, 425, 420 researchgate.net |

| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) | Not specified | 400 nih.gov |

| 1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane (BDTTB) | Not specified | 350 nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

In mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of the molecular ion gives the molecular weight of the compound. For this compound, the molecular weight is 263.30 g/mol . nih.gov

The molecular ion can then fragment into smaller, charged species. The fragmentation pattern is often characteristic of the compound's structure. For example, in the mass spectrum of this compound, common fragmentation pathways may involve the loss of small molecules such as N₂, NH₃, or HCN. The fragmentation of the diphenyl-substituted triazine core can also lead to characteristic ions. The analysis of these fragmentation patterns can help to confirm the structure of the parent compound and its derivatives. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which allows for the determination of the elemental composition of the molecule and its fragments.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 263.30 g/mol | nih.gov |

| Monoisotopic Mass | 263.11709544 Da | nih.gov |

| Major Fragment Ions (m/z) | 263, 178, 176, 119 | nih.gov |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While a dedicated single-crystal X-ray structure of the parent this compound is not extensively reported in the reviewed literature, analysis of its derivatives and related triazine compounds provides significant insights into the expected structural features, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Derivatives of 1,2,4-triazine often exhibit nearly planar or planar conformations in their solid-state structures. For instance, in the crystal structure of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline, a derivative, the conformation is stabilized by a notable N7–H···N2 intramolecular hydrogen bond. nih.gov This interaction forces a specific orientation of the aminophenyl ring relative to the triazine core, with a torsion angle of -6.86 (17)° between the two. nih.gov The bulky phenyl substituents at the 5 and 6 positions of the triazine ring also induce steric effects, influencing their rotational position. nih.gov

The crystal packing of these molecules is often dominated by a network of hydrogen bonds and π–π stacking interactions. In the case of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline, bifurcated N—H⋯(N,N) hydrogen bonds link molecules related by a screw axis into chains. nih.gov Furthermore, π–π interactions between the triazine and aminophenyl rings of adjacent molecules contribute to the stability of the crystal lattice, with a centroid-to-centroid distance of 3.8722 (7) Å. nih.gov

The study of metal complexes of triazine derivatives also provides valuable structural information. For example, a one-dimensional polymeric silver(I) complex with 3-amino-5,6-dimethyl-1,2,4-triazine, [Ag(3ADMT)(NO3)]n, features a distorted tetrahedral geometry around the silver center, with a coordination sphere of AgN2O2. bohrium.com Strong argentophilic interactions between silver atoms play a crucial role in the aggregation of the complex units. bohrium.com The packing in this complex is further stabilized by O...H (37.2%) and N...H (18.8%) intermolecular interactions. bohrium.commdpi.com

| Compound | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|

| 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline | Not specified | Not specified | Intramolecular N–H···N hydrogen bond, intermolecular N–H···(N,N) hydrogen bonds, π–π stacking | nih.gov |

| Hydroacridinone-based hydrazino-s-triazine derivative | Orthorhombic | Pbca | H···H, O···H, Cl···H, N···H, C···H contacts | semanticscholar.org |

| [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n | Not specified | Not specified | Argentophilic interactions, O...H and N...H intermolecular interactions | bohrium.commdpi.com |

| Isatin-s-triazine hydrazone derivative (6c) | Triclinic | P-1 | O…H, C…H, C…C, H…H, N…H, C…N interactions | mdpi.com |

Morphological Characterization (e.g., Scanning Electron Microscopy for nano-scale complexes)

Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface topography and morphology of materials at the micro- and nanoscale. In the context of this compound, SEM has been particularly insightful in characterizing the morphology of its various metal nano-complexes.

Studies on novel Cu(II) and Zn(II) nanocomplexes derived from a hydrazone ligand of this compound have revealed distinct morphologies. researchgate.net Transmission Electron Microscopy (TEM), a related technique, showed that the Zn(II)-DTHMN complex exhibits a nano-rod morphology. researchgate.net In contrast, the Cu(II)-DTHMN complex was found to have a spherical shape within the nanodomain. researchgate.net

The morphology of other transition metal complexes has also been investigated. For instance, SEM studies of Co(II), Ni(II), and Cu(II) complexes with derivatives of this compound have shown varied structures. One study reported rod-shaped, irregular bulk sheets, and fused aggregated clusters for the free ligand and its Co(II) complexes, respectively. researchgate.net This indicates that the coordination of the metal ion can significantly influence the resulting morphology of the material. The particle size of these nano-complexes can also be determined using SEM and particle size analyzers. researchgate.net

The preparation method can also impact the morphology. For example, the synthesis of Co(II) complexes in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB) can lead to different morphological outcomes compared to synthesis in its absence. researchgate.net

| Complex | Technique | Observed Morphology | Reference |

|---|---|---|---|

| Zn(II)-DTHMN nanocomplex | TEM | Nano-rod shape | researchgate.net |

| Cu(II)-DTHMN nanocomplex | TEM | Sphere shape | researchgate.net |

| Co(II) complex of a this compound derivative | SEM | Irregular bulk sheets, fused aggregated clusters | researchgate.net |

Computational Chemistry and Theoretical Investigations of 3 Hydrazino 5,6 Diphenyl 1,2,4 Triazine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for studying 1,2,4-triazine (B1199460) systems. It is frequently used to predict molecular structures, electronic properties, and spectroscopic features with a high degree of accuracy. irjweb.comnih.gov DFT methods, such as those utilizing the B3LYP functional with a 6-31G(d,p) basis set, are commonly employed to obtain optimized molecular geometries and investigate electronic characteristics. nih.govmdpi.comresearchgate.netd-nb.info

Optimized Geometries and Electronic Structure Calculations

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of 5,6-diphenyl-1,2,4-triazine (B1616786), studies show that the central triazine ring is generally planar, as its atoms are sp² hybridized. mdpi.com However, the phenyl rings attached to the triazine core are typically twisted out of this plane. mdpi.com

For example, in related triazine-based hydrazone derivatives, the dihedral angles between the triazine ring and the two substituted phenyl rings can vary significantly, with reported values such as 37.99° and 43.08° in one molecule, and 60.39° and 31.77° in another. mdpi.com The two phenyl rings themselves are also twisted relative to each other, with dihedral angles around 55-62°. mdpi.com These calculations of optimized geometry often show strong agreement with experimental data obtained from X-ray crystallography. mdpi.com

Table 1: Representative Dihedral Angles in Triazine Derivatives from DFT Studies

| Parameter | Molecule 1 | Molecule 2 | Molecule 3 |

|---|---|---|---|

| Dihedral Angle (Triazine Ring vs. Phenyl Ring 1) | 37.99° | 60.39° | 61.08° |

| Dihedral Angle (Triazine Ring vs. Phenyl Ring 2) | 43.08° | 31.77° | 44.91° |

| Dihedral Angle (Phenyl Ring 1 vs. Phenyl Ring 2) | 55.01° | 61.85° | 56.46° |

Note: Data adapted from studies on similar triazine-based hydrazone derivatives to illustrate typical computational findings. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. wikipedia.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and stability of a molecule. irjweb.comwikipedia.org A smaller gap generally suggests higher reactivity and lower stability. wikipedia.org For 1,2,4-triazine derivatives, DFT calculations are used to determine the energies of these frontier orbitals and the resulting energy gap. irjweb.comresearchgate.net These calculations have shown that an intramolecular charge transfer can occur from the HOMO to the LUMO. researchgate.net

Table 2: Example of Calculated Frontier Orbital Energies and Energy Gap for a Triazine Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Note: Data from a DFT study on a related N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine to exemplify typical values. irjweb.com

Spectroscopic Property Predictions

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. DFT methods can compute vibrational frequencies that correspond to modes observed in infrared (IR) and Raman spectra. mdpi.com These theoretical spectra are often compared with experimental results to confirm the molecular structure and assign specific vibrational bands. mdpi.comresearchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which are observed in UV-Visible absorption spectra. nih.govresearchgate.netsci-hub.se This method can calculate the energies of electronic transitions, such as n → π∗ and π → π∗, and their corresponding oscillator strengths. researchgate.net For instance, in studies of metal complexes with a derivative of 3-hydrazino-5,6-diphenyl-1,2,4-triazine, analysis of the absorption coefficient revealed indirect allowed transitions with distinct energy gaps. researchgate.net

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling and dynamics simulations offer a view into the dynamic behavior of this compound systems, including their conformational flexibility and reaction pathways.

Investigation of Reaction Mechanisms and Charge-Transfer Complexation

Computational methods are vital for elucidating the mechanisms of chemical reactions. For this compound, its behavior as an electron donor in reactions with various π-acceptor compounds has been investigated. researchgate.netresearchgate.net Studies indicate that the formation of a charge-transfer complex is a key intermediate step in the reaction pathway leading to the formation of new heterocyclic systems. researchgate.netresearchgate.net Molecular modeling can be used to simulate the interaction between the electron-rich triazine derivative and electron-deficient reactants, providing insights into the structure of the charge-transfer complex and the subsequent steps of the reaction. The principles of FMO theory are applied to understand these interactions, where the attraction between the HOMO of the donor (the triazine) and the LUMO of the acceptor drives the complex formation. wikipedia.org

Applications in Chemical Research and Development

Role as a Key Synthetic Building Block for Complex Heterocyclic Architectures

The chemical reactivity of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine (Compound 1 ) makes it an important precursor for the synthesis of a wide array of fused and substituted heterocyclic compounds. The presence of the hydrazino moiety (-NHNH2) provides a nucleophilic center that readily reacts with various electrophiles, leading to the formation of new ring systems.

Research has demonstrated that Compound 1 can act as an electron donor in reactions with π-acceptors like activated carbonitriles, leading to novel fused heterocyclic systems and 2,3-disubstituted 1,2,4-triazines. scilit.comresearchgate.net For instance, its reaction with chloroacetonitrile (B46850) results in the formation of 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] scilit.comemerald.comnih.govtriazine, a more complex heterocyclic structure that can be further modified. researchgate.net

The versatility of Compound 1 as a building block is further highlighted in its reactions with various carbonitriles, which yield diverse products depending on the specific reactant. These reactions underscore the role of charge-transfer complexation as a key intermediate step in the formation of new heterocyclic frameworks. researchgate.net

Table 1: Examples of Heterocyclic Synthesis from this compound

| Reactant | Resulting Product/System | Reference |

| Chloroacetonitrile | 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] scilit.comemerald.comnih.govtriazine | researchgate.net |

| 1,2-Dicyanobenzene | Benzencarboximidamide derivative | researchgate.net |

| α-Bromomalononitrile | Substituted 1,2,4-triazine (B1199460) derivative | researchgate.net |

| Tetracyanoethane (B8210308) | Substituted 1,2,4-triazine derivative | researchgate.net |

| D-fructose, D-glucose, D-ribose, D-arabinose | Bis-triazinyl hydrazones | scilit.com |

Potential in the Development of Advanced Materials (e.g., polymers, dyes)

The 1,2,4-triazine core, particularly when functionalized, holds considerable potential for the development of advanced materials. While direct applications of this compound in polymers are not extensively documented, the broader class of triazine derivatives is recognized for its utility in creating functional materials, including dyes and luminescent materials. nih.govresearchgate.netmdpi.com

Triazine derivatives are integral to the synthesis of some reactive azo dyes. researchgate.net The triazine ring can act as a scaffold, linking different chromophoric groups. Furthermore, the electron-deficient nature of the triazine ring is a key feature in the design of materials with specific electronic and photophysical properties. For example, iridium(III) complexes functionalized with triphenyl-triazine have been studied for their phosphorescent properties, which are highly sensitive to solvent polarity. rsc.org Such characteristics are crucial for the development of organic light-emitting diodes (OLEDs) and chemical sensors.

The potential exists to utilize this compound as a monomer or functionalizing agent in polymer chemistry. The hydrazino group can be transformed into other reactive moieties, allowing for its incorporation into polymer backbones or as a pendant group, potentially imparting thermal stability or specific optical properties to the resulting material.

Utility in Catalysis (e.g., as ligands for metal-catalyzed reactions, including asymmetric catalysis)

The structural framework of this compound is well-suited for applications in catalysis, primarily through its use as a ligand in the formation of metal complexes. The nitrogen atoms of the triazine ring and the hydrazino group can act as donor sites, chelating to metal centers to form stable complexes. nih.gov

Hydrazone derivatives, which can be readily synthesized from hydrazino compounds, form stable complexes with various transition metals, and these complexes have shown catalytic activity. nih.gov Triazine-based ligands have been successfully used in a range of metal-mediated catalytic transformations. In some instances, ligands incorporating diazine or triazine fragments outperform their more common pyridine-based counterparts or enable new reaction pathways.

While specific catalytic applications of metal complexes derived directly from this compound are an emerging area of research, the foundational chemistry is well-established. For example, s-triazine-based ligands have been used to create Pt(II) and Pd(II) complexes for reactions like Heck and Suzuki-Miyaura cross-coupling and olefin polymerization. nih.gov The development of chiral ligands from triazine derivatives for asymmetric catalysis represents a significant area of potential, enabling the synthesis of enantiomerically pure compounds.

Development of Environmentally Relevant Agents (e.g., anti-fouling agents from metal complexes)

A significant application of this compound is in the development of environmentally relevant agents, particularly anti-fouling compounds. Biofouling, the accumulation of microorganisms, plants, and algae on submerged surfaces, is a major issue for marine industries. The development of effective, yet environmentally benign, anti-fouling agents to replace toxic compounds like tributyltin is a critical research goal. emerald.com

Research has shown that metal complexes derived from this compound exhibit promising anti-fouling properties. In one study, the starting hydrazino compound was first reacted with furan-2-carboxyaldehyde to form the ligand 3-(2-furylidene)hydrazino-5,6-diphenyl-1,2,4-triazine. emerald.com This ligand was then used to synthesize copper(II) and cobalt(II) complexes.

The biological evaluation of these complexes against the napulius larvae of the barnacle Balanus amphitrite demonstrated their potential as anti-fouling agents. The study found that the toxicity of the ligand towards the larvae increased significantly upon complexation with metal ions. emerald.com

Table 2: Anti-fouling Activity of a Derivative of Compound 1 and its Metal Complexes

| Compound | Organism | Activity (LC50) | Reference |

| [LCuCl2] (where L is 3-(2-furylidene)hydrazino-5,6-diphenyl-1,2,4-triazine) | Balanus amphitrite larvae | 20 mg/L | emerald.com |

| [LCu(Ac)2]·2H2O | Balanus amphitrite larvae | 200 mg/L | emerald.com |

| L2Cu2 | Balanus amphitrite larvae | 240 mg/L | emerald.com |

These findings highlight the utility of this compound as a scaffold for creating more environmentally friendly anti-fouling agents, addressing a significant ecological and industrial challenge. emerald.com

Q & A

Basic: What is the standard synthetic route for 3-hydrazino-5,6-diphenyl-1,2,4-triazine, and how is the product characterized?

The compound is typically synthesized by refluxing dibenzoyl with aminoguanidine bicarbonate in n-butanol. The precipitate is washed with a diethyl ether-hexane mixture (50%) to yield pure product . Characterization involves spectral techniques: IR (N–H stretching at ~3300 cm⁻¹), ¹H NMR (aromatic protons at δ 7.2–7.8 ppm), and MS (molecular ion peak at m/z 329 [M+H]⁺). Elemental analysis (C, H, N) confirms purity .

Basic: What are key intermediates derived from this compound in heterocyclic synthesis?

The hydrazino group enables diverse reactivity. Common intermediates include:

- Pyrazole derivatives : Reaction with α,β-bifunctional compounds (e.g., acetylacetone) yields 3-(3',5'-disubstituted pyrazol-1'-yl)-5,6-diphenyl-1,2,4-triazines .

- Fused systems : Cyclization with π-acceptors (e.g., tetracyanoethane) forms imidazo[3,2-b][1,2,4]triazines .

- Hydrazones : Condensation with hexoses (e.g., D-glucose) produces bis-triazinyl hydrazones, further acetylated to stabilize products .

Advanced: How does the reactivity of this compound with π-acceptors inform heterocyclic system design?

The compound acts as a nucleophile in charge-transfer reactions with activated carbonitriles. For example:

- With 1,2-dicyanobenzene in DMF, it forms benzencarboximidamide via nucleophilic attack at the cyano group .

- Tetracyanoethane in DMF triggers cyclization to yield pyrazolo[3,4-d]pyrimidines, confirmed by UV-Vis spectral shifts (λmax ~450 nm) indicating extended conjugation .

Methodological note : Solvent choice (DMF vs. ethanol) and temperature (reflux vs. RT) critically influence product selectivity .

Advanced: What experimental strategies are used to evaluate the anticancer and antimicrobial activities of derivatives?

- Anticancer assays : IC₅₀ values are determined via MTT assays (e.g., against MCF-7 breast cancer cells). Derivatives like chalcone-triazine hybrids show IC₅₀ ~12–25 μM, correlating with substituent electronegativity .

- Antimicrobial screening : Disk diffusion assays against S. aureus and E. coli compare zone-of-inhibition diameters (e.g., pyrazole-triazine derivatives exhibit 18–22 mm zones at 100 μg/mL) . Dose-response curves and MIC (minimum inhibitory concentration) calculations validate potency .

Advanced: How can contradictory data in reaction pathways be resolved?

Discrepancies in product outcomes (e.g., cyclization vs. adduct formation) arise from varying conditions:

- Solvent polarity : DMF promotes charge-transfer complexation, favoring fused systems, while ethanol leads to Schiff base intermediates .

- Catalysts : p-Toluenesulfonic acid in 1,4-dioxane enhances cyclocondensation efficiency (yield >80%) compared to uncatalyzed reactions .

Resolution strategy : Replicate reactions under controlled conditions (solvent, catalyst, stoichiometry) and use HPLC-MS to track intermediate formation .

Advanced: What methodologies are employed to study structure-activity relationships (SAR) in triazine derivatives?

- Electron-withdrawing substituents : Fluorine or nitro groups at the phenyl ring enhance anticancer activity by increasing cellular uptake (logP reduction from 3.2 to 2.7) .

- Heterocyclic fusion : Imidazo-triazine hybrids exhibit higher CDK2 inhibition (Ki ~0.8 μM) due to planar geometry favoring ATP-binding pocket interactions .

- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate Hammett σ values with bioactivity, guiding rational design .

Advanced: How are spectral and crystallographic data used to resolve ambiguous reaction products?

- X-ray crystallography : Confirms regioselectivity in cycloadditions (e.g., C-5 attack in 1,2,4-triazine-isobutyronitrile adducts, with phenyl dihedral angles ~55–90°) .

- ¹H-¹⁵N HMBC NMR : Identifies N–H coupling in hydrazone derivatives (e.g., J₅ₐᵣ-H ~8–10 Hz) .

- ESI-HRMS : Differentiates isomeric products (e.g., m/z 452.1234 [M+Na]⁺ for pyrazolo-triazines vs. 454.1381 for open-chain analogs) .

Advanced: What are the challenges in optimizing reaction yields for large-scale synthesis?

- Byproduct formation : Hydrolysis of the hydrazino group under acidic conditions reduces yield. Mitigation: Use anhydrous DMF and inert atmosphere .

- Scaling limitations : Exothermic cyclization reactions require controlled temperature ramping (e.g., 5°C/min) to prevent decomposition .

- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) resolves polar byproducts, achieving >95% purity for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.